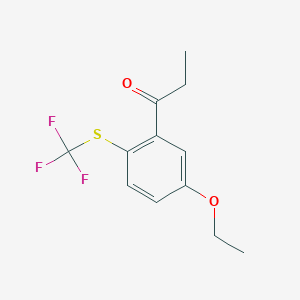

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is a synthetic aryl ketone characterized by a propan-1-one moiety attached to a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at position 5 and a trifluoromethylthio group (-SCF₃) at position 2.

Properties

Molecular Formula |

C12H13F3O2S |

|---|---|

Molecular Weight |

278.29 g/mol |

IUPAC Name |

1-[5-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C12H13F3O2S/c1-3-10(16)9-7-8(17-4-2)5-6-11(9)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |

InChI Key |

SEMBEEANJOECMB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)OCC)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Acylation Strategy

A common synthetic route involves starting from 5-ethoxy-2-(trifluoromethylthio)benzaldehyde or related derivatives. The aldehyde is reacted with trifluoromethyl ketones or equivalent acylating agents under controlled conditions to form the target ketone.

- Reaction Conditions: Typically, Lewis acid catalysts such as aluminum chloride or bases like sodium hydroxide are employed to promote the acylation under reflux conditions.

- Solvents: Common organic solvents include acetonitrile or ethyl acetate.

- Temperature: Reflux temperatures are maintained to optimize yield and selectivity.

This method benefits from the availability of substituted benzaldehydes and established acylation protocols, facilitating moderate to high yields.

Trifluoromethylthio Group Introduction

The trifluoromethylthio group (–SCF3) can be introduced via nucleophilic substitution or radical trifluoromethylthiolation reactions:

- General Procedure: According to recent literature, trifluoromethylthio reagents such as sodium triflate combined with chlorodiphenylphosphine in acetonitrile can generate trifluoromethylthio intermediates under mild conditions at room temperature overnight. This method allows for selective incorporation of the –SCF3 group onto aromatic substrates.

- Purification: The product is typically purified by column chromatography on silica gel using pentane or ethyl acetate mixtures.

Alternative Synthetic Routes

Other approaches include:

- Cross-Coupling Reactions: Palladium-catalyzed coupling reactions may be adapted to install the trifluoromethylthio group or the propanone side chain, although specific examples for this compound are limited in literature.

- Continuous Flow Synthesis: Industrial scale synthesis may utilize continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentration, improving reproducibility and yield.

Representative Synthetic Procedure

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Ethoxy-2-nitrobenzaldehyde, reduction | Reduction of nitro group to amine | ~85 | Precursor preparation |

| 2 | Reaction with sodium triflate, chlorodiphenylphosphine, acetonitrile, RT overnight | Trifluoromethylthio group installation | 60-70 | Mild conditions, selective |

| 3 | Friedel-Crafts acylation with propanoyl chloride, AlCl3, reflux | Acylation to introduce propanone side chain | 70-80 | Controlled temperature required |

| 4 | Purification by silica gel chromatography | Isolation of pure 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one | - | Use pentane/ethyl acetate |

Note: Yields and conditions are approximate and based on analogous compounds and literature precedent.

Analytical and Characterization Data

The compound’s structure and purity are typically confirmed by:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectra provide detailed insights into the aromatic substitution pattern and trifluoromethylthio group presence.

- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight consistent with C12H13F3O2S.

- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity assessment.

- Physical Properties: The compound exhibits solubility in organic solvents due to the ethoxy group and stability imparted by the trifluoromethylthio substituent.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting Material | 5-Ethoxy-2-substituted benzaldehyde | Determines substitution pattern |

| Trifluoromethylthio Source | Sodium triflate + chlorodiphenylphosphine | Enables –SCF3 group installation |

| Catalyst | Aluminum chloride or sodium hydroxide | Facilitates acylation |

| Solvent | Acetonitrile, ethyl acetate | Affects solubility and reaction rate |

| Temperature | Room temperature for –SCF3 installation; reflux for acylation | Controls reaction kinetics and selectivity |

| Purification | Silica gel chromatography | Ensures product purity |

| Yield | 60-80% (overall) | Dependent on reaction optimization |

Research Findings and Considerations

- The trifluoromethylthio group significantly influences the electronic properties of the aromatic ring, enhancing the compound’s stability and reactivity in subsequent transformations.

- The ethoxy substituent improves solubility in organic solvents and may direct electrophilic substitution during synthesis.

- Continuous flow methodologies have been proposed for scale-up, offering improved control over reaction parameters and safety when handling reactive trifluoromethylthio reagents.

- The synthetic methods require careful control of moisture and oxygen to prevent side reactions, especially during trifluoromethylthio group installation.

Chemical Reactions Analysis

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoromethylthio groups are replaced by other functional groups.

Scientific Research Applications

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related aryl propan-1-one derivatives, focusing on substituent effects, physical properties, and reactivity.

Substituent Position and Electronic Effects

- Target Compound: The ethoxy group at position 5 (meta to the ketone) and trifluoromethylthio at position 2 (ortho to the ketone) create a unique electronic environment.

- 1-(4-(Trifluoromethylthio)phenyl)propan-1-one : This analog has a para-substituted -SCF₃ group. The electron-withdrawing effect is more evenly distributed across the ring compared to the ortho-substituted target compound, which may result in differences in nucleophilic attack or coupling reactions.

- 1-(4-Chlorophenyl)propan-1-one : The para-chloro substituent is moderately electron-withdrawing. Such derivatives are commonly used in coupling reactions (e.g., with N-hydroxyphthalimide) with yields up to 67% .

Physical Properties

Predicted or reported physical properties of selected analogs:

*Calculated based on molecular formula C₁₂H₁₁F₃O₂S.

Reactivity in Coupling Reactions

Aryl propan-1-ones are often used in C-O coupling reactions. For example:

- 1-(4-Chlorophenyl)propan-1-one reacts with N-hydroxyphthalimide to form C-O coupled products in 67% yield .

- Halogenated analogs (e.g., 1-(4-Br-phenyl)propan-1-one) show moderate to high reactivity, with yields ranging from 60–73% .

- Thiophene derivatives (e.g., 1-(5-Br-thiophen-2-yl)propan-1-one) exhibit lower yields (~50–58%), likely due to steric or electronic effects of heterocyclic substituents .

Biological Activity

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a trifluoromethylthio group and an ethoxy substituent. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F3O2S, with a molecular weight of approximately 278.29 g/mol. Its structure includes a phenyl ring substituted with both ethoxy and trifluoromethylthio groups, which are known to influence its reactivity and biological interactions.

Potential Biological Activities

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also exhibit such activity.

- Enzyme Inhibition : Compounds containing trifluoromethylthio groups have been linked to enzyme inhibition mechanisms, particularly in the context of metabolic pathways.

- Antioxidant Properties : The presence of ethoxy groups in related compounds has been associated with antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Methoxy-2-(trifluoromethylthio)phenyl)propan-1-one | Methoxy group instead of ethoxy | Variation in electronic properties due to methoxy group |

| 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one | Propan-2-one moiety | Structural differences affecting reactivity |

| 5-Ethoxy-2-(trifluoromethylthio)benzaldehyde | Aldehyde functional group | Different reactivity profile due to aldehyde presence |

This table highlights how variations in functional groups can influence the chemical behavior and potential applications of these compounds.

Case Studies and Research Findings

Current literature does not provide extensive case studies specifically focusing on this compound; however, research on similar compounds indicates several avenues for exploration:

- Enzyme Interaction Studies : Investigating the interaction of this compound with specific enzymes could elucidate its potential as an inhibitor or modulator in biochemical pathways.

- In Vitro Assays : Conducting cell-based assays to assess its effects on cell viability and proliferation could provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) : Further studies focusing on the SAR of related compounds may help predict the biological activity of this compound based on its structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.